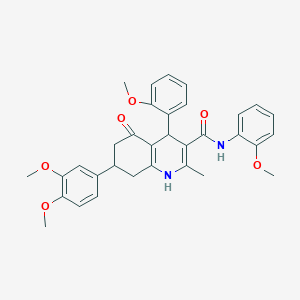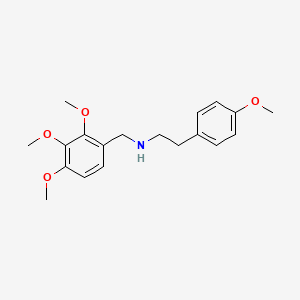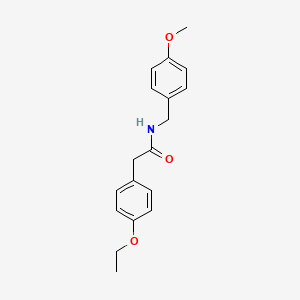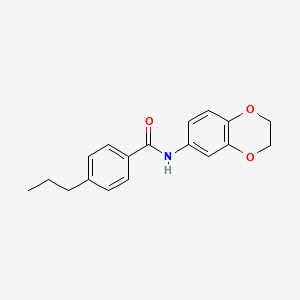
7-(3,4-dimethoxyphenyl)-N,4-bis(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Beschreibung
Synthesis Analysis
Quinoline derivatives can be synthesized through a variety of methods, including the Friedlander synthesis which involves the condensation of anilines with β-dicarbonyl compounds. For example, the synthesis of polyamides containing quinoxaline moiety demonstrates a complex process starting from 4-methoxybenzaldehyde, indicating the intricate steps involved in synthesizing such compounds (Patil et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed through various spectroscopic techniques, including IR, NMR, and Mass spectrometry, as demonstrated in the synthesis of polyamides containing quinoxaline moiety (Patil et al., 2011). These techniques provide detailed insights into the molecular framework and functional groups present in the compound.
Chemical Reactions and Properties
Quinoline derivatives are known for their versatile chemical reactions, including their ability to undergo substitutions, additions, and cyclization reactions. For instance, the study on polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide shows the compound's diuretic properties, indicating the biological activity that can result from specific structural modifications (Shishkina et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their applicability in various fields. For instance, the synthesis and properties of polyamides based on hexahydro-methanoindan demonstrate the solubility and thermal stability of these compounds, which are crucial for their application in materials science (Yang & Chen, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential use of quinoline derivatives in pharmaceuticals, materials science, and organic synthesis. For example, the study on the synthesis of N1-substituted hexahydro-3-quinolinecarboxamide via enolate salts highlights the compound's analogues to known pharmaceuticals, showing the importance of chemical properties in drug design (Yermolayev et al., 2008).
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N,4-bis(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O6/c1-19-30(33(37)35-23-11-7-9-13-27(23)39-3)31(22-10-6-8-12-26(22)38-2)32-24(34-19)16-21(17-25(32)36)20-14-15-28(40-4)29(18-20)41-5/h6-15,18,21,31,34H,16-17H2,1-5H3,(H,35,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSLPVAIIUQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-N,4-bis(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4536826.png)
![2-[(2-chlorobenzyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4536829.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4536835.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4536843.png)
![1-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4536853.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536860.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4536864.png)

![N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4536880.png)
![N-(2-methoxyethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4536900.png)
![2-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4536908.png)
![5-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4536919.png)